molecular formula C38H31N3O5 B11033769 N-{1-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl}-2-(naphthalen-2-yloxy)-N-phenylacetamide

N-{1-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl}-2-(naphthalen-2-yloxy)-N-phenylacetamide

Cat. No.: B11033769
M. Wt: 609.7 g/mol
InChI Key: WNEWPJRNBRARGZ-UHFFFAOYSA-N
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Description

N~1~-{1-[2-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)ACETYL]-2-METHYL-1,2,3,4-TETRAHYDRO-4-QUINOLINYL}-2-(2-NAPHTHYLOXY)-N~1~-PHENYLACETAMIDE is a complex organic compound characterized by its unique structure, which includes isoindoline, quinoline, and naphthyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-{1-[2-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)ACETYL]-2-METHYL-1,2,3,4-TETRAHYDRO-4-QUINOLINYL}-2-(2-NAPHTHYLOXY)-N~1~-PHENYLACETAMIDE typically involves multiple steps. The process begins with the preparation of the isoindoline and quinoline intermediates, followed by their coupling with the naphthyl and phenylacetyl groups under controlled conditions. Common reagents used in these reactions include acetic anhydride, amines, and various catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalytic systems can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N~1~-{1-[2-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)ACETYL]-2-METHYL-1,2,3,4-TETRAHYDRO-4-QUINOLINYL}-2-(2-NAPHTHYLOXY)-N~1~-PHENYLACETAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pH levels, and the use of solvents like ethanol or dichloromethane .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives .

Scientific Research Applications

N~1~-{1-[2-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)ACETYL]-2-METHYL-1,2,3,4-TETRAHYDRO-4-QUINOLINYL}-2-(2-NAPHTHYLOXY)-N~1~-PHENYLACETAMIDE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N1-{1-[2-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)ACETYL]-2-METHYL-1,2,3,4-TETRAHYDRO-4-QUINOLINYL}-2-(2-NAPHTHYLOXY)-N~1~-PHENYLACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity and interaction with cellular components are essential to fully understand its mechanism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~1~-{1-[2-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)ACETYL]-2-METHYL-1,2,3,4-TETRAHYDRO-4-QUINOLINYL}-2-(2-NAPHTHYLOXY)-N~1~-PHENYLACETAMIDE is unique due to its combination of isoindoline, quinoline, and naphthyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C38H31N3O5

Molecular Weight

609.7 g/mol

IUPAC Name

N-[1-[2-(1,3-dioxoisoindol-2-yl)acetyl]-2-methyl-3,4-dihydro-2H-quinolin-4-yl]-2-naphthalen-2-yloxy-N-phenylacetamide

InChI

InChI=1S/C38H31N3O5/c1-25-21-34(41(28-13-3-2-4-14-28)36(43)24-46-29-20-19-26-11-5-6-12-27(26)22-29)32-17-9-10-18-33(32)40(25)35(42)23-39-37(44)30-15-7-8-16-31(30)38(39)45/h2-20,22,25,34H,21,23-24H2,1H3

InChI Key

WNEWPJRNBRARGZ-UHFFFAOYSA-N

Canonical SMILES

CC1CC(C2=CC=CC=C2N1C(=O)CN3C(=O)C4=CC=CC=C4C3=O)N(C5=CC=CC=C5)C(=O)COC6=CC7=CC=CC=C7C=C6

Origin of Product

United States

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